molecular formula C18H21N5O3S B2875582 N-(4-ethoxyphenyl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide CAS No. 895004-05-4

N-(4-ethoxyphenyl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide

Cat. No.: B2875582
CAS No.: 895004-05-4
M. Wt: 387.46
InChI Key: RQNLYGTVLJUYIB-UHFFFAOYSA-N
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Description

This compound is a triazolo-pyrimidine derivative featuring a 4-ethoxyphenylacetamide group linked via a sulfanyl bridge to the triazole ring. Its molecular formula is C₁₈H₂₁N₅O₃S (MW: 387.46 g/mol) . The structure combines a fused triazolo-pyrimidinone core with a propyl substituent at position 5 and a 4-ethoxyphenylacetamide moiety.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-3-5-13-10-15(24)20-17-21-22-18(23(13)17)27-11-16(25)19-12-6-8-14(9-7-12)26-4-2/h6-10H,3-5,11H2,1-2H3,(H,19,25)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNLYGTVLJUYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the ethoxyphenyl and thioacetamide groups. Common reagents used in these reactions include ethyl bromide, thiourea, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Biological Activity

N-(4-ethoxyphenyl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide is a complex organic compound belonging to the class of triazolopyrimidines. This compound has garnered attention for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Understanding its biological activity is crucial for assessing its therapeutic potential.

Chemical Structure and Properties

The compound's structure can be described as follows:

PropertyDescription
Molecular Formula C18H21N5O2S
Molecular Weight 371.5 g/mol
IUPAC Name This compound
InChI Key KGJWHIZQWWIOCN-UHFFFAOYSA-N

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. It is believed to modulate the activity of various enzymes and receptors involved in critical cellular pathways. For instance, compounds with similar triazole structures have been noted for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases and other conditions .

1. Anticancer Activity

Research indicates that derivatives of triazolopyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that modified triazole compounds can induce apoptosis in human malignant cell lines like MCF-7 (breast cancer) and Bel-7402 (liver cancer) . The mechanism often involves the inhibition of cell proliferation and induction of cell cycle arrest.

2. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against a range of pathogenic bacteria and fungi. The compound's thioether functionality is believed to contribute to its ability to disrupt microbial cell membranes and inhibit growth .

3. Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is particularly relevant in conditions characterized by chronic inflammation .

Case Studies

Several studies have investigated the biological activities of similar triazole derivatives:

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of various triazole derivatives on MCF-7 cells. Compounds with sulfur-containing moieties showed enhanced activity compared to their non-sulfur counterparts .
  • Antimicrobial Screening : Another research project screened a library of triazole compounds against common bacterial strains. The results indicated that compounds with ethoxy and propyl substitutions had superior antimicrobial efficacy compared to standard antibiotics .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

The compound belongs to a broader class of triazolo-fused heterocycles. Key structural analogs include:

Triazolo-Pyrazine Derivatives

Examples from European patents (e.g., N-((1S,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-(4-cyanophenyl)acetamide) replace the pyrimidinone core with pyrazine and incorporate cyclopentyl or tetrahydro-pyran groups . These modifications likely enhance binding to kinase targets but reduce metabolic stability compared to the pyrimidinone core.

Triazolo-Pyrimidinone Derivatives

The closest analog is N-(2-ethoxyphenyl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide (BG14152) , a positional isomer differing only in the ethoxy group’s placement (2- vs. 4- position on the phenyl ring). This minor change may influence solubility and target affinity, as para-substituted aryl groups often exhibit superior pharmacokinetic profiles.

Substituent Analysis

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Triazolo-pyrimidinone 4-ethoxyphenyl, propyl 387.46 Potential para-substitution benefits
BG14152 Triazolo-pyrimidinone 2-ethoxyphenyl, propyl 387.46 Ortho-substitution may hinder target binding
Patent Example 1 Triazolo-pyrazine 4-cyanophenyl, cyclopentyl ~450 (estimated) Pyrazine core; kinase-targeted design
Patent Example 2 Triazolo-pyrazine Tetrahydro-pyran, ethyl ~430 (estimated) Bulky substituents for selectivity

Pharmacological Activity Insights

While direct data for the target compound are scarce, structurally related 2-((triazolyl)sulfanyl)acetamides demonstrate anti-exudative activity. The propyl and ethoxyphenyl groups in the target compound may enhance lipophilicity, improving membrane permeability over smaller analogs.

Key Research Findings and Implications

  • Positional Isomerism : The 4-ethoxyphenyl group in the target compound likely offers superior bioavailability compared to BG14152’s 2-ethoxy isomer, as para-substituted aryl groups often exhibit better metabolic stability and target engagement .
  • Activity Prediction : Based on related acetamides , the target compound may exhibit anti-inflammatory or anti-exudative effects, though experimental validation is required.

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